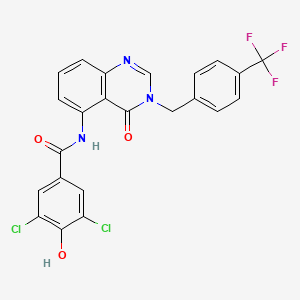
Hsd17B13-IN-40
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsd17B13-IN-40 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This compound is an inhibitor of the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13), which is associated with lipid metabolism in the liver .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hsd17B13-IN-40 typically involves high-throughput screening (HTS) and subsequent optimization of lead compounds. One such method identified compound 1, which was optimized to produce compound 45 (BI-3231), a potent and selective inhibitor of HSD17B13 . The synthetic route involves multiple steps, including the use of estradiol as a substrate and various reagents to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The use of automated synthesis and purification systems can also enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: Hsd17B13-IN-40 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity against HSD17B13.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced potency and selectivity for inhibiting HSD17B13. These derivatives are characterized by their ability to bind to the active site of the enzyme and inhibit its activity effectively .
Wissenschaftliche Forschungsanwendungen
Hsd17B13-IN-40 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying enzyme inhibition and lipid metabolism. In biology and medicine, it is used to investigate the role of HSD17B13 in liver diseases, such as NAFLD and NASH . The compound’s ability to inhibit HSD17B13 makes it a potential therapeutic agent for treating these conditions. Additionally, in the pharmaceutical industry, this compound is used in drug development and screening for new therapeutic agents targeting liver diseases.
Wirkmechanismus
Hsd17B13-IN-40 exerts its effects by inhibiting the enzyme HSD17B13, which is involved in the biogenesis and metabolism of lipid droplets in the liver . The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of substrates involved in lipid metabolism. This inhibition reduces the accumulation of lipid droplets in the liver, thereby mitigating the progression of liver diseases such as NAFLD and NASH .
Vergleich Mit ähnlichen Verbindungen
Hsd17B13-IN-40 is unique compared to other similar compounds due to its high potency and selectivity for inhibiting HSD17B13. Similar compounds include other inhibitors of the 17-beta-hydroxysteroid dehydrogenase family, such as BI-3231 . this compound stands out due to its specific targeting of HSD17B13, making it a promising candidate for therapeutic applications in liver diseases.
List of Similar Compounds:- BI-3231
- Other 17-beta-hydroxysteroid dehydrogenase inhibitors
Eigenschaften
Molekularformel |
C23H14Cl2F3N3O3 |
|---|---|
Molekulargewicht |
508.3 g/mol |
IUPAC-Name |
3,5-dichloro-4-hydroxy-N-[4-oxo-3-[[4-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]benzamide |
InChI |
InChI=1S/C23H14Cl2F3N3O3/c24-15-8-13(9-16(25)20(15)32)21(33)30-18-3-1-2-17-19(18)22(34)31(11-29-17)10-12-4-6-14(7-5-12)23(26,27)28/h1-9,11,32H,10H2,(H,30,33) |
InChI-Schlüssel |
YTLGTSLZQWBCCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C=N2)CC4=CC=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


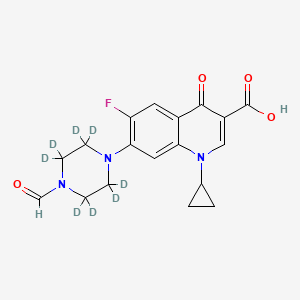
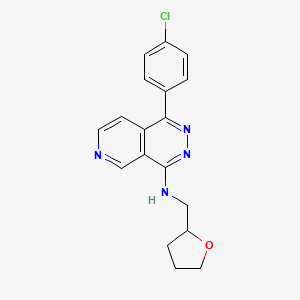

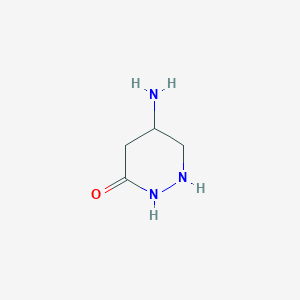
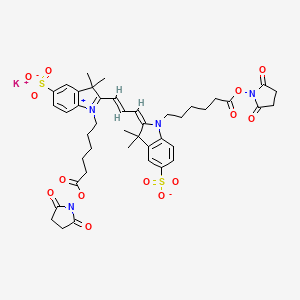
![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3'-chloro-, 3-methyl ester](/img/structure/B12364665.png)
![1-[(3S,8R,9S,10R,13S,14S)-3-imidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]benzimidazole](/img/structure/B12364671.png)
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester](/img/structure/B12364672.png)
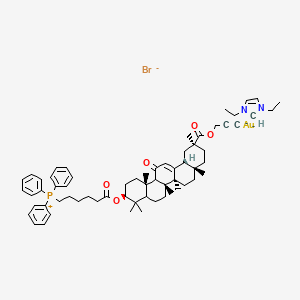
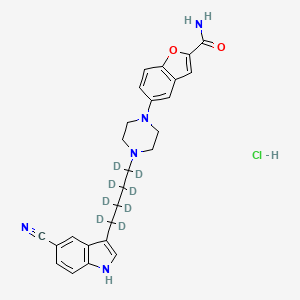
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate](/img/structure/B12364679.png)
![3'-Methylidene-1-[3-(4'-methylidene-2,5'-dioxospiro[indole-3,2'-oxolane]-1-yl)propyl]spiro[indole-3,5'-oxolane]-2,2'-dione](/img/structure/B12364686.png)
![Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester](/img/structure/B12364690.png)

